4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine: is a chemical compound with the molecular formula C9H11ClN4S and a molecular weight of 242.73 g/mol .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the following steps :
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-ketoester to form the pyrazole ring.
Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a][1,3,5]triazine core.
Isopropylation: The isopropyl group is introduced at the 8-position using isopropyl bromide in the presence of a base.
Methylthiolation: The methylthio group is introduced at the 2-position using methylthiolating agents such as methyl iodide and sodium hydrosulfide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, alkoxides, and appropriate solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino, thio, and alkoxy derivatives.
Scientific Research Applications
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine has several scientific research applications :
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves the inhibition of cyclin-dependent kinases (CDKs) . CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
- 8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
- 4-Chloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine
Uniqueness
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both the chlorine and isopropyl groups, which contribute to its specific biological activity and chemical reactivity . The combination of these substituents enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4S/c1-5(2)6-4-11-14-7(6)12-9(15-3)13-8(14)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBPEHJNXHJYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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